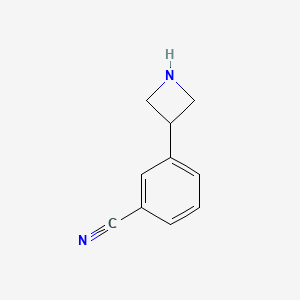

3-(Azetidin-3-yl)benzonitrile

Description

3-(Azetidin-3-yl)benzonitrile (CAS: 1533438-83-3) is a heterocyclic compound featuring a benzonitrile core substituted with an azetidine ring. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . The azetidine ring—a four-membered cyclic amine—confers unique steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. For instance, it serves as a key structural component in TVB-3166 (4-(1-(5-(3,4-Dimethyl-1H-pyrazol-5-yl)-2,4-dimethylbenzoyl)azetidin-3-yl)benzonitrile), a dual inhibitor of c-Met and TrxR with antitumor activity .

Properties

IUPAC Name |

3-(azetidin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNBGJYQSWVWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Azetidine Construction

The azetidine ring is typically constructed via cyclization of 1,3-dihalogenated propane derivatives or strain-release reactions. For example, 2,3-dibromopropan-1-amine hydrobromide serves as a precursor for azetidine formation through double alkylation or Grignard-mediated ring closure. The benzonitrile moiety may be introduced pre- or post-cyclization, depending on the stability of intermediates.

Functional Group Compatibility

The nitrile group’s electron-withdrawing nature necessitates careful selection of reaction conditions to avoid decomposition. Protective strategies, such as using benzhydryl groups to shield the azetidine nitrogen during functionalization, are critical.

Displacement Reactions at Azetidin-3-yl Mesylates

Mesylate Activation and Amine Displacement

Azetidin-3-yl methanesulfonates, such as 1-benzhydrylazetidin-3-yl methanesulfonate (1), undergo nucleophilic displacement with amines under mild conditions. For instance, heating 1 with 2 equiv. of piperidine in MeCN at 80°C afforded 1-benzhydryl-3-(piperidin-1-yl)azetidine in 72% yield. Adapting this method, 3-aminobenzonitrile could theoretically displace the mesylate to yield this compound after deprotection (Table 1).

Table 1: Hypothetical Displacement Reaction Parameters

Optimization Considerations

-

Solvent Choice : MeCN promotes polar transition states, enhancing nucleophilic attack.

-

Equivalents : Excess nucleophile (2 equiv.) minimizes side reactions.

-

Deprotection : Benzhydryl groups are removable via hydrogenolysis or acidic conditions.

Strain-Release Functionalization of Azetidines

Organometallic Additions

Strain-release reactions exploit the azetidine ring’s high energy to drive regioselective arylations. For example, treating 1-benzhydrylazetidine with organomagnesium reagents at -78°C followed by coupling with aryl halides yielded 1,3-diarylazetidines. Applying this to 3-bromobenzonitrile could install the nitrile group directly (Scheme 1).

Scheme 1: Proposed Strain-Release Pathway

-

Azetidine activation via nBuLi at -78°C.

-

Transmetallation with 3-cyanophenylmagnesium bromide.

-

Quenching with aryl halide (e.g., 3-bromobenzonitrile).

Challenges and Mitigations

-

Steric Hindrance : The meta-cyano group may slow coupling; using bulky ligands (e.g., BrettPhos) improves efficiency.

-

Purification : Silica gel chromatography with hexane/EtOAc gradients isolates products.

Buchwald-Hartwig Amination for Late-Stage Functionalization

Coupling Strategy

Palladium-catalyzed cross-coupling enables direct introduction of nitrile-bearing aryl groups. A protocol for 3-substituted azetidines involves reacting azetidine precursors with 3-bromobenzonitrile using xPhos Pd G3 and KOtBu in toluene at 100°C. This method circumvents pre-functionalized amines, though yields depend on catalyst loading (Table 2).

Table 2: Hypothetical Coupling Conditions

Limitations

-

Substrate Availability : 3-Bromoazetidine derivatives require multistep synthesis.

-

Side Reactions : Competitive β-hydride elimination may occur, necessitating optimized bases (e.g., KOtBu).

Cyanation of Halogenated Azetidine Intermediates

Metal-Mediated Cyanation

Transition metal catalysts (e.g., CuCN, Pd/Zn) facilitate cyanation of halogenated azetidines. For example, treating 3-bromoazetidine with CuCN in DMF at 120°C could yield 3-cyanoazetidine, though literature examples are sparse. Subsequent Suzuki coupling with 3-bromobenzonitrile might then furnish the target compound.

Practical Considerations

-

Safety : Cyanide reagents require strict handling.

-

Efficiency : Direct cyanation of azetidines remains underexplored, highlighting a research gap.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Steps | Avg. Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mesylate Displacement | 2–3 | 60–70 | Simple, scalable | Requires deprotection |

| Strain-Release | 3–4 | 40–50 | Direct functionalization | Sensitive to steric effects |

| Buchwald-Hartwig | 2 | 50–60 | Late-stage diversification | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of azetidine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

Chemistry

3-(Azetidin-3-yl)benzonitrile serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes crucial for metabolic pathways. This inhibition could lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound has shown potential in modulating receptor activities, which may influence cellular signaling pathways relevant to conditions such as neurodegenerative diseases.

Medicine

Research is ongoing into the therapeutic applications of this compound:

- Antimicrobial Activity : In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties : Preliminary findings indicate that it may induce apoptosis in cancer cell lines, particularly HeLa cells, through modulation of apoptotic pathways.

- Neuroprotective Effects : Emerging evidence suggests that this compound might provide neuroprotection in models of diseases like Alzheimer's by crossing the blood-brain barrier and interacting with neuronal targets.

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 5.0 | |

| Anticancer (Apoptosis) | HeLa Cells | 12.0 | |

| Neuroprotection | SH-SY5Y Cells | 8.5 |

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against E. coli. The compound exhibited significant antibacterial activity with an IC50 value of 5 µM, indicating strong potential for further development as an antibiotic agent. Mechanistic studies revealed that it disrupts bacterial cell wall synthesis.

Case Study on Cancer Cell Lines

In experiments involving HeLa cells, treatment with this compound led to increased markers of apoptosis after exposure to concentrations as low as 12 µM. This suggests that it may be a promising candidate for cancer therapy, warranting further investigation into its molecular targets and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 3-(Azetidin-3-yl)benzonitrile and analogous benzonitrile derivatives.

Table 1: Key Comparisons of this compound and Structural Analogs

Structural and Functional Differences

Azetidine vs. Thiazolidinone/Thienyl Substituents The azetidine ring in this compound introduces a compact, strained cyclic amine, favoring interactions with biological targets (e.g., c-Met kinase in TVB-3166) . In contrast, 5FB’s thiazolidinone moiety enhances binding to estrogen receptors via hydrogen bonding and hydrophobic interactions . The thienyl group in 3-(3-Thienyl)benzonitrile contributes to π-π stacking but increases toxicity (classified as UN 2811, Packing Group III) .

Nitrile Group Modifications

- 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile replaces the azetidine with an oxadiazole-pyridinyl system, improving antimicrobial potency (MIC = 1.5 μM against Salmonella enteritidis) .

- 4-(2-Bromoacetyl)benzonitrile leverages a reactive bromoacetyl group for covalent inhibition of GSK-3, a mechanism absent in this compound .

Biological Activity

3-(Azetidin-3-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its azetidine ring and benzonitrile moiety, this compound exhibits promising antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 158.20 g/mol. Its structure features a three-membered azetidine ring, which contributes to its unique reactivity, alongside the benzonitrile group that enhances its biological activity.

Research indicates that this compound interacts with specific molecular targets within biological systems. Preliminary studies suggest it may inhibit enzymes or receptors crucial for cellular functions, particularly those involved in cancer progression and microbial resistance. The exact mechanisms are still under investigation, but initial findings highlight its potential as a therapeutic agent.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism is under exploration.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Its interaction with cancer-related proteins suggests a role in modulating pathways that regulate cell survival and proliferation.

Synthesis

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving azetidine derivatives and benzonitrile precursors. The following table summarizes various synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Nucleophilic substitution | Azetidine + Benzonitrile | 70% |

| Cyclization | Aromatic amine + Cyanoacetate | 65% |

| Aza-Michael addition | Azetidine + α-substituted acrylates | 75% |

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment option.

- Anticancer Properties : Another study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its effectiveness in targeting cancer cells.

Q & A

Basic: What synthetic routes are recommended for 3-(Azetidin-3-yl)benzonitrile, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of this compound typically involves azetidine ring functionalization and nitrile group introduction. Key intermediates, such as boronate esters (e.g., 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ), are used in Suzuki-Miyaura cross-coupling reactions. Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.

- Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the product.

Note : Confirm product identity via NMR and LC-MS due to potential impurities in commercial intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 500–700 MHz) resolves azetidine ring protons (δ 3.5–4.5 ppm) and benzonitrile aromatic signals (δ 7.2–8.0 ppm). Multi-dimensional NMR (e.g., COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 185.24 for thienyl analogs ).

- FT-IR : CN stretch (~2220 cm⁻¹) confirms nitrile functionality.

- X-ray Crystallography : Resolves stereochemistry for azetidine derivatives in solid-state studies .

Advanced: How can stability challenges during storage of this compound be addressed?

Answer:

Stability issues arise from hygroscopicity, light sensitivity, and azetidine ring reactivity. Mitigation strategies include:

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C in darkness .

- Stability assays : Monitor degradation via periodic HPLC analysis (e.g., C18 columns, acetonitrile/water gradient).

- Additives : Use stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation .

Caution : Sigma-Aldrich intermediates lack analytical data; independent validation is required .

Advanced: How can contradictions in biological activity data for this compound derivatives be resolved?

Answer:

Discrepancies in enzyme inhibition (e.g., FASN IC₅₀ variations) may arise from assay conditions or impurity interference. Resolve via:

- Orthogonal assays : Combine enzymatic (e.g., fluorometric) and cellular (e.g., apoptosis) assays .

- Purity verification : Use LC-MS to confirm >95% purity; impurities <1% can skew activity .

- Dose-response curves : Test multiple concentrations to identify false positives/negatives .

Application: What considerations are needed when using this compound in enzyme inhibition studies?

Answer:

- Solubility : Use DMSO stocks (<10 mM) with dilution in assay buffers to avoid precipitation .

- Selectivity screening : Test against related enzymes (e.g., other nitrilases) to confirm specificity .

- Metabolic stability : Assess liver microsome stability (e.g., human/rat) to predict in vivo behavior .

Example : TVB-3166, a FASN inhibitor, showed IC₅₀ = 42 nM but required rigorous counter-screening .

Advanced: How to design experiments to determine the binding mechanism of this compound derivatives?

Answer:

- Spectrophotometric titrations : Measure UV-Vis absorbance shifts upon ligand-protein interaction (e.g., DPPH radical binding ).

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters .

- Molecular docking : Use software (e.g., AutoDock) to model azetidine-cyano interactions with target pockets .

Note : Ferrocene analogs (e.g., 3FMAB) showed mixed chemical/electrostatic binding modes, highlighting method-dependent variability .

Safety: What are the key protocols for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for aerosol prevention .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical help .

- Waste disposal : Segregate organic waste and use licensed hazardous waste contractors .

Classification : GHS Category 3 (acute toxicity) and Category 1 (eye damage) apply to analogs .

Advanced: How can researchers optimize the use of this compound in OLED materials?

Answer:

- Structural tuning : Introduce electron-withdrawing groups (e.g., CF₃) to enhance electron mobility, as seen in TADF materials .

- Device fabrication : Use vacuum deposition for thin films; monitor efficiency via electroluminescence spectra .

- Stability testing : Expose films to humidity/heat to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.